2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the dimethylaminoethyl, isopropoxyphenyl, and methoxy groups through various substitution reactions. Common reagents used in these steps include dimethylamine, isopropyl alcohol, and methanol, along with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored to improve efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly for targeting specific pathways or diseases.
Industry: Its chemical properties may make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The pathways involved would be specific to the biological context in which the compound is studied, and further research would be needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl derivatives: Compounds with similar dimethylaminoethyl groups may share some chemical properties and reactivity.
Isopropoxyphenyl derivatives: These compounds may have similar biological activities due to the presence of the isopropoxyphenyl group.
Methoxy-substituted chromeno[2,3-c]pyrroles:
Uniqueness
What sets 2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is the combination of these functional groups in a single molecule, which may confer unique properties and reactivity not seen in simpler analogs. This uniqueness makes it a valuable compound for further study and potential application in various fields.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)31-18-8-6-7-16(13-18)22-21-23(28)19-10-9-17(30-5)14-20(19)32-24(21)25(29)27(22)12-11-26(3)4/h6-10,13-15,22H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYJSIJYUFXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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